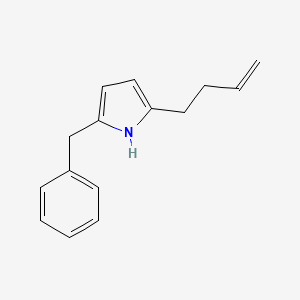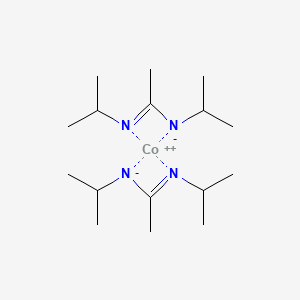
2-Benzyl-5-(3-butenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-5-(3-butenyl)-1H-pyrrole (2-B5BP) is an organic compound with a unique structure, consisting of a benzyl group and a 3-butenyl group connected to a pyrrole ring. This compound has been the subject of considerable scientific research due to its potential applications in various fields, such as biochemistry and pharmaceuticals.
科学研究应用
2-Benzyl-5-(3-butenyl)-1H-pyrrole has been studied extensively for its potential applications in various scientific fields. In biochemistry, this compound has been used to study the mechanism of action of enzymes, such as cytochrome P450, and to investigate the structure-function relationships of proteins. In pharmaceuticals, this compound has been used to study the metabolism of drugs, as well as to investigate the potential therapeutic effects of new drug candidates. In addition, this compound has been used in the synthesis of a variety of other organic compounds, such as 5-methyl-2-benzyl-1H-pyrrole and 2-benzyl-3-butenyl-1H-pyrrole.
作用机制
The exact mechanism of action of 2-Benzyl-5-(3-butenyl)-1H-pyrrole is not yet fully understood. However, it is believed that the compound interacts with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that this compound can interact with proteins to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound can interact with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that this compound can interact with proteins to modify their structure and function.
实验室实验的优点和局限性
The advantages of using 2-Benzyl-5-(3-butenyl)-1H-pyrrole in lab experiments include its availability and ease of synthesis. In addition, this compound has been used extensively in biochemistry and pharmaceutical research, making it a useful tool for studying the mechanisms of action of enzymes and proteins. The main limitation of this compound is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.
未来方向
The potential future directions for research on 2-Benzyl-5-(3-butenyl)-1H-pyrrole include a more thorough investigation of its mechanism of action, as well as the development of new synthesis methods. In addition, further research could be conducted to explore the potential therapeutic effects of this compound, as well as its potential applications in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of this compound and its potential uses in drug metabolism.
合成方法
2-Benzyl-5-(3-butenyl)-1H-pyrrole can be synthesized by a variety of methods. The most common route is the three-step synthesis of this compound from 2-bromobenzyl bromide, 3-buten-2-one, and sodium acetate. First, the 2-bromobenzyl bromide is reacted with 3-buten-2-one in the presence of sodium acetate to form this compound. The reaction is carried out at a temperature of 70°C and in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in a stereospecific manner, with the formation of a single isomer of this compound. The reaction is complete in approximately 4 hours, and yields a product with a purity of greater than 95%.
属性
IUPAC Name |
2-benzyl-5-but-3-enyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h2,4-8,10-11,16H,1,3,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFLMZSFRIQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)









![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)